Valine, N-acetyl-N-hydroxy-: A Theoretical and Applied Guide to a Novel Amino Acid Derivative
Valine, N-acetyl-N-hydroxy-: A Theoretical and Applied Guide to a Novel Amino Acid Derivative
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, structure, and potential synthesis of Valine, N-acetyl-N-hydroxy-. It is important to note that this molecule is not extensively characterized in the current scientific literature. Therefore, this document is intended for researchers, scientists, and drug development professionals as a foundational resource, leveraging established principles of organic chemistry and the known characteristics of related N-acetyl and N-hydroxy amino acids to build a predictive and theoretical framework. We will explore the unique structural attributes of this compound, propose a plausible synthetic pathway, and discuss its potential biological significance and applications based on analogous molecules.
Introduction: The Intersection of N-Acetylation and N-Hydroxylation
N-acetylated amino acids are a well-established class of molecules with diverse biological functions, ranging from roles in protein stability and folding to acting as signaling molecules.[1] The N-acetylation of an amino acid neutralizes the positive charge of the N-terminal amino group, which can significantly alter its physicochemical properties and biological activity.[1] Concurrently, N-hydroxy amino acids, while less common, are found in various natural products and are recognized for their unique chemical reactivity, including their ability to act as potent metal chelators.[2]
Valine, N-acetyl-N-hydroxy- represents a novel convergence of these two important functional modifications on the essential branched-chain amino acid, L-valine. The presence of both an N-acetyl and an N-hydroxy group on the same nitrogen atom is predicted to confer unique electronic and steric properties, potentially leading to novel applications in medicinal chemistry and chemical biology. This guide will provide a theoretical exploration of this intriguing, yet understudied, molecule.
Predicted Chemical Structure and Properties
The systematic IUPAC name for Valine, N-acetyl-N-hydroxy- is (2S)-2-[acetyl(hydroxy)amino]-3-methylbutanoic acid . Its structure is characterized by a valine core, with the alpha-amino group being substituted with both an acetyl and a hydroxyl group.
It is crucial to distinguish this structure from its isomer, N-Acetyl-3-hydroxy-L-valine, where the hydroxyl group is located on the side chain of the valine molecule.[3] The placement of the hydroxyl group directly on the amide nitrogen in Valine, N-acetyl-N-hydroxy- is the key structural feature discussed herein.
Predicted Physicochemical Data
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₁₃NO₄ | Deduced from the chemical structure. |
| Molecular Weight | 175.18 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Likely a white crystalline solid | Based on the appearance of similar N-acetylated amino acids.[4] |
| Solubility | Predicted to be soluble in water and polar organic solvents | The presence of polar functional groups (carboxyl, hydroxyl, and N-acetyl) suggests this.[3] |
| Melting Point | Estimated to be in the range of 140-160 °C | Lower than N-Acetyl-L-valine (163-167 °C) due to potential disruption of crystal packing by the N-hydroxy group.[4] |
| pKa (Carboxyl) | ~3.5 | Similar to other N-acetylated amino acids. |
| pKa (N-Hydroxy) | ~8-9 | The N-hydroxy group of a hydroxamic acid derivative is weakly acidic. |
Hypothetical Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Expected signals would include a singlet for the acetyl methyl protons, doublets for the isopropyl methyl protons, a multiplet for the alpha-proton, and a broad singlet for the N-hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the N-hydroxy group. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the acetyl and carboxyl groups, the alpha-carbon, and the carbons of the isopropyl side chain would be expected. |
| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and N-hydroxy groups, the C=O stretch of the carboxylic acid and amide, and the N-H bend of the amide would be anticipated. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight would be expected, along with characteristic fragmentation patterns. |
Proposed Synthesis of Valine, N-acetyl-N-hydroxy-
A plausible synthetic route to Valine, N-acetyl-N-hydroxy- would likely involve a multi-step process. One potential strategy involves the initial N-acetylation of L-valine, followed by a subsequent N-hydroxylation step.
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- 2. EP0330247B1 - N-hydroxy-alpha-amino acids, amides and other derivatives thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Acetyl-L-valine | C7H13NO3 | CID 66789 - PubChem [pubchem.ncbi.nlm.nih.gov]
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